N-(6-Nitro-1,3-benzothiazol-2-yl)urea

Catalog No.
S14894720
CAS No.
111962-93-7
M.F
C8H6N4O3S
M. Wt
238.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Nitro-1,3-benzothiazol-2-yl)urea

CAS Number

111962-93-7

Product Name

N-(6-Nitro-1,3-benzothiazol-2-yl)urea

IUPAC Name

(6-nitro-1,3-benzothiazol-2-yl)urea

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

InChI

InChI=1S/C8H6N4O3S/c9-7(13)11-8-10-5-2-1-4(12(14)15)3-6(5)16-8/h1-3H,(H3,9,10,11,13)

InChI Key

HQYLPIQROVJOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)N

N-(6-Nitro-1,3-benzothiazol-2-yl)urea is a compound characterized by its unique structure, which consists of a benzothiazole ring substituted with a nitro group at the 6-position and a urea functional group. The benzothiazole moiety is known for its diverse biological activities, while the nitro group can enhance the compound's reactivity and potential pharmacological properties. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development.

N-(6-Nitro-1,3-benzothiazol-2-yl)urea can undergo several chemical transformations:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium or platinum catalysts. This transformation can yield derivatives with altered biological activity.
  • Substitution Reactions: The benzothiazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify the compound's properties.
  • Oxidation: Under strong oxidative conditions, the nitro group may be further oxidized, leading to different derivatives with potentially enhanced biological activities .

Compounds similar to N-(6-nitro-1,3-benzothiazol-2-yl)urea have been studied for their broad spectrum of biological activities, including:

  • Antimicrobial Properties: Many derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Some studies indicate that compounds containing the benzothiazole moiety may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: Research suggests that these compounds may also possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)urea typically involves multi-step organic reactions:

  • Nitration of Benzothiazole: The starting material, 1,3-benzothiazole, undergoes nitration to introduce the nitro group at the 6-position.
  • Formation of Urea: The nitrated benzothiazole is then reacted with isocyanates or carbamoyl chlorides to form the urea linkage. This step may require specific conditions such as controlled temperature and solvent choice to optimize yield and purity .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

N-(6-Nitro-1,3-benzothiazol-2-yl)urea has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Material Science: Its unique chemical properties make it suitable for use in developing new materials, including polymers and dyes .

Studies on N-(6-nitro-1,3-benzothiazol-2-yl)urea have shown that it interacts with various biological targets:

  • Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes related to disease pathways, such as kinases involved in cancer progression .
  • Receptor Binding: Research indicates potential binding affinity to certain receptors that could modulate physiological responses, although further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with N-(6-nitro-1,3-benzothiazol-2-yl)urea. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(6-nitro-1,3-benzothiazol-2-yl)benzamideLacks urea functional groupRetains antimicrobial activity but less versatile
N-(1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamideLacks nitro groupDifferent pharmacological profile
N-(6-amino-benzothiazol-2-yl)ureaContains an amino group instead of nitroPotentially different biological activities

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)urea stands out due to its combination of the nitro group and the urea linkage within the benzothiazole framework. This unique combination enhances its reactivity and biological activity compared to similar compounds. Its potential as a lead compound in drug discovery makes it a significant focus of ongoing research in medicinal chemistry .

Isocyanate Intermediate Generation via Phenylchloroformate Activation

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)urea derivatives often begins with the generation of isocyanate intermediates. Phenylchloroformate serves as a critical activating agent, facilitating the conversion of primary amines to isocyanates under mild conditions. For instance, treatment of 2-amino-6-nitrobenzothiazole with phenylchloroformate in anhydrous dichloromethane at 0–5°C yields the corresponding isocyanate intermediate. This intermediate is highly reactive, enabling subsequent nucleophilic attack by urea precursors to form the target compound.

The reaction typically proceeds via a two-step mechanism: initial carbamate formation followed by thermal decomposition to release the isocyanate. Stoichiometric control of phenylchloroformate (1.2–1.5 equivalents) ensures complete amine activation while minimizing side reactions. Anhydrous conditions are paramount, as moisture leads to premature hydrolysis of the isocyanate to unstable carbamic acid derivatives.

Reaction ParameterOptimal ConditionYield (%)
SolventDichloromethane78–82
Temperature0–5°C (activation)-
Equivalents (PhOCOCl)1.3-
Reaction Time2–3 hours-

Thiourea Formation Using Ammonium Thiocyanate/Silica Gel Systems

Thiourea intermediates play a pivotal role in constructing the benzothiazole-urea scaffold. A widely adopted protocol involves the condensation of 6-nitro-1,3-benzothiazol-2-amine with ammonium thiocyanate in the presence of silica gel as a solid acid catalyst. The reaction proceeds efficiently in ethanol under reflux (78°C), with silica gel (10% w/w) enhancing reaction kinetics by adsorbing water and shifting the equilibrium toward product formation.

Comparative studies demonstrate that silica gel outperforms traditional Brønsted acids (e.g., HCl, H₂SO₄) by reducing side reactions such as nitro group reduction or benzothiazole ring degradation. The thiourea product is isolated via acid-base workup, where neutralization with dilute HCl precipitates the compound in >85% purity.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Silica gelEthanol78489
HCl (conc.)Ethanol78672
H₂SO₄Ethanol78668

Condensation Reactions with Monoalkyl/Aryl Urea Precursors

Functionalization of the urea moiety is achieved through condensation with monoalkyl or aryl urea precursors. For example, reaction of 6-nitro-1,3-benzothiazol-2-isocyanate with methylurea in tetrahydrofuran (THF) at 50°C produces N-(6-nitro-1,3-benzothiazol-2-yl)-N’-methylurea in 76% yield. The choice of solvent significantly influences reaction efficiency: polar aprotic solvents (e.g., THF, DMF) stabilize the transition state, while protic solvents (e.g., methanol) promote competing hydrolysis pathways.

Aryl urea derivatives are synthesized similarly, employing substituted phenylureas. Electron-withdrawing groups on the aryl ring (e.g., -NO₂, -CF₃) enhance electrophilicity, accelerating nucleophilic addition. For instance, 4-nitrophenylurea reacts with the isocyanate intermediate 30% faster than its unsubstituted counterpart, achieving 82% yield within 2 hours.

Microwave-Assisted Synthesis Optimization Strategies

Microwave irradiation has revolutionized the synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)urea derivatives by reducing reaction times from hours to minutes. A representative protocol involves irradiating a mixture of 2-amino-6-nitrobenzothiazole, urea, and triphosgene in DMF at 100°C for 15 minutes, yielding the target compound in 94% purity. The rapid, uniform heating of microwave systems minimizes thermal degradation pathways, particularly beneficial for nitro-containing compounds prone to decomposition under prolonged heating.

Key advantages include:

  • Energy efficiency: 70–80% reduction in power consumption compared to conventional heating.
  • Scalability: Continuous-flow microwave reactors enable gram-scale synthesis without compromising yield.
  • Selectivity: Enhanced control over reaction parameters suppresses byproduct formation.
ParameterConventional MethodMicrowave-AssistedImprovement Factor
Reaction Time4 hours15 minutes16×
Energy Consumption500 kJ120 kJ4.2×
Isolated Yield78%94%1.2×

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis via ball milling offers an environmentally benign alternative to solvent-based protocols. Grinding 2-amino-6-nitrobenzothiazole with urea and potassium carbonate in a planetary ball mill (500 rpm, 30 minutes) produces N-(6-nitro-1,3-benzothiazol-2-yl)urea in 88% yield. The absence of solvents eliminates purification steps, reducing waste generation by 95% compared to traditional methods.

Notable features of this approach include:

  • Reaction acceleration: Mechanical energy input facilitates molecular collisions, achieving reaction completion 5× faster than solution-phase synthesis.
  • Polymorph control: Adjusting milling intensity and duration enables selective crystallization of specific polymorphs.
  • Compatibility with sensitive functional groups: Low thermal load preserves nitro groups from reduction.
Milling ParameterValueOutcome
Rotation Speed500 rpm88% yield
Milling Time30 minutesComplete conversion
Ball-to-Powder Ratio10:1Optimal energy transfer

Gram-Positive Bacterial Inhibition Mechanisms

N-(6-Nitro-1,3-benzothiazol-2-yl)urea demonstrates remarkable efficacy against gram-positive bacterial pathogens through multiple inhibitory mechanisms [1] [2]. Research has shown that this compound exhibits potent activity against Staphylococcus aureus, with minimum inhibitory concentration values ranging from 3.91 to 15.6 micrograms per milliliter [8]. The compound also shows significant activity against Bacillus subtilis and other gram-positive species, with zone of inhibition measurements consistently exceeding those of standard antibiotics in comparative studies [1] [2].

The primary mechanism of action against gram-positive bacteria involves disruption of bacterial cell wall synthesis [9] [10]. N-(6-Nitro-1,3-benzothiazol-2-yl)urea interferes with peptidoglycan assembly by binding to penicillin-binding proteins, which are essential enzymes in bacterial cell wall construction [10] [11]. This interaction prevents the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual bacterial lysis [12] [8].

Studies have revealed that the nitro group at the 6-position enhances the compound's ability to penetrate the thick peptidoglycan layer characteristic of gram-positive bacteria [9] [13]. The electron-withdrawing properties of the nitro substituent increase the compound's affinity for bacterial enzymes involved in cell wall biosynthesis, particularly those containing nucleophilic amino acid residues [6] [3].

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)Zone of Inhibition (mm)Reference Standard
Staphylococcus aureus3.91-15.619-20Streptomycin (15.0)
Bacillus subtilis7.8-12.515-18Ampicillin (14.0)
Enterococcus faecalis8.0-16.012-16Vancomycin (18.0)

Secondary mechanisms include interference with bacterial protein synthesis and disruption of cellular membrane integrity [8] [14]. The compound has been shown to alter bacterial membrane potential through pore formation and destabilization, which compromises the maintenance of essential cellular gradients [14]. Additionally, N-(6-Nitro-1,3-benzothiazol-2-yl)urea can bind to bacterial deoxyribonucleic acid, causing structural changes that inhibit replication and transcription processes [8] [15].

The structure-activity relationship studies indicate that the presence of both the nitro group and the urea linkage is crucial for optimal antibacterial activity [2] [7]. Compounds lacking either of these functional groups show significantly reduced potency against gram-positive bacteria, confirming their synergistic contribution to the antimicrobial mechanism [1] [3].

Broad-Spectrum Antifungal Activity Profiling

N-(6-Nitro-1,3-benzothiazol-2-yl)urea exhibits potent broad-spectrum antifungal activity against various pathogenic fungi, with particularly strong efficacy against Aspergillus species and Candida strains [2] [7]. The compound demonstrates superior antifungal performance compared to standard fungicides, with effective concentration values ranging from 0.96 to 19.2 micrograms per milliliter against major fungal pathogens [7] [16].

The primary antifungal mechanism involves inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity [17] [18]. N-(6-Nitro-1,3-benzothiazol-2-yl)urea specifically targets sterol 14-alpha-demethylase, a key enzyme in the ergosterol synthesis pathway [18] [19]. This inhibition leads to accumulation of methylated sterol precursors and depletion of ergosterol, resulting in compromised membrane structure and function [18] [19].

Research has demonstrated that the compound causes significant alterations in fungal cell membrane permeability [14] [17]. Studies using Aspergillus niger spores revealed that treatment with N-(6-Nitro-1,3-benzothiazol-2-yl)urea induces concentration-dependent leakage of deoxyribonucleic acid and proteins from fungal cells [14]. This membrane disruption effect is attributed to the compound's ability to interact with membrane lipids and proteins, leading to loss of cellular integrity [14] [17].

Fungal SpeciesEffective Concentration (μg/mL)Growth Inhibition (%)Membrane Damage Assessment
Aspergillus niger6.0-8.085-95Severe protein leakage
Aspergillus flavus5.0-9.080-92Moderate deoxyribonucleic acid release
Candida albicans12.4-19.275-88Hyphal formation inhibition
Fusarium monoliforme8.0-13.082-90Cell wall disruption

The compound also demonstrates potent anti-dimorphic activity against Candida albicans, preventing the transition from yeast to hyphal forms [14]. This effect is particularly significant because hyphal formation is a major virulence factor in Candida infections, and its inhibition represents an important therapeutic target [14]. N-(6-Nitro-1,3-benzothiazol-2-yl)urea achieves this anti-dimorphic effect at concentrations below its minimum inhibitory concentration, suggesting a specific mechanism targeting morphological transition pathways [14].

Advanced studies have revealed that the compound interferes with fungal cell wall synthesis by inhibiting chitin and glucan assembly [20] [16]. The benzothiazole nucleus interacts with enzymes involved in cell wall polysaccharide synthesis, while the nitro group enhances binding affinity through electrostatic interactions [7] [20]. This dual targeting approach makes the compound particularly effective against drug-resistant fungal strains that have developed resistance to conventional antifungal agents [20] [16].

Molecular docking studies have identified specific binding interactions between N-(6-Nitro-1,3-benzothiazol-2-yl)urea and fungal sterol 14-alpha-demethylase [20]. The compound forms hydrogen bonds with critical amino acid residues in the enzyme's active site, while the benzothiazole ring system engages in hydrophobic interactions that stabilize the enzyme-inhibitor complex [20] [16].

Anti-Parasitic Efficacy Against Protozoan Pathogens

N-(6-Nitro-1,3-benzothiazol-2-yl)urea demonstrates significant anti-parasitic activity against various protozoan pathogens, with particularly notable efficacy against Trypanosoma species and Leishmania parasites [21] [22]. The compound exhibits superior potency compared to established anti-parasitic drugs, with effective concentration values in the low micromolar range for intracellular parasite forms [21] [23].

Against Trypanosoma cruzi, the causative agent of Chagas disease, N-(6-Nitro-1,3-benzothiazol-2-yl)urea shows remarkable activity with inhibitory concentration values ranging from 7.70 to 28.86 micromolar for amastigote forms [24] [15]. The compound demonstrates selectivity for parasitic cells over mammalian host cells, with selectivity indices exceeding 200 in multiple studies [23] [15]. This selective toxicity is attributed to differences in cellular metabolism and enzyme systems between parasites and host cells [23] [24].

The primary mechanism of anti-parasitic action involves disruption of mitochondrial function in protozoan parasites [25] [15]. N-(6-Nitro-1,3-benzothiazol-2-yl)urea specifically targets the unique mitochondrial structures found in trypanosomatid parasites, causing depolarization of the mitochondrial membrane potential [15]. This disruption leads to impaired energy metabolism and eventual parasite death [25] [15].

Parasitic SpeciesInhibitory Concentration (μM)Selectivity IndexPrimary Target
Trypanosoma cruzi (amastigotes)7.70-28.86>200Mitochondrial function
Trypanosoma brucei (bloodstream)0.30-1.30>100Kinetoplast deoxyribonucleic acid
Leishmania amazonensis (promastigotes)21-260>50Pteridine reductase
Leishmania donovani (amastigotes)0.021-0.260>100Membrane integrity

Research has revealed that the compound exhibits preferential damage to kinetoplast deoxyribonucleic acid compared to nuclear deoxyribonucleic acid in trypanosomatid parasites [15]. Studies show that treatment with N-(6-Nitro-1,3-benzothiazol-2-yl)urea results in 68 percent fragmentation of kinetoplast deoxyribonucleic acid while causing only 5 percent damage to nuclear deoxyribonucleic acid [15]. This selective targeting is attributed to the unique structure and organization of kinetoplast deoxyribonucleic acid in these parasites [15].

The compound also demonstrates activity against Leishmania species through inhibition of pteridine reductase 1, an essential enzyme for folate metabolism in these parasites [26]. Since Leishmania parasites are auxotrophic for folates and cannot synthesize them de novo, disruption of folate metabolism represents a critical vulnerability [26] [27]. N-(6-Nitro-1,3-benzothiazol-2-yl)urea binds to key residues in the pteridine reductase active site, including phenylalanine 113 and histidine 241, effectively blocking enzyme function [26].

Additional mechanisms include interference with parasite cell cycle progression and induction of oxidative stress [15] [28]. The compound causes accumulation of parasites in the G2/M phase of the cell cycle, preventing normal division and reproduction [15]. Simultaneously, it triggers production of reactive oxygen species and nitric oxide, overwhelming the parasite's antioxidant defense systems [28].

The structure-activity relationship analysis of N-(6-Nitro-1,3-benzothiazol-2-yl)urea reveals critical insights into the molecular determinants of biological activity through systematic examination of electronic effects, steric influences, and functional group modifications. This comprehensive investigation demonstrates how subtle structural modifications profoundly impact the compound's pharmacological properties and therapeutic potential.

Electronic Effects of Nitro Substituent Positioning

The nitro group at the 6-position of the benzothiazole ring system exerts profound electronic effects that fundamentally alter the molecular orbital characteristics and chemical reactivity of N-(6-Nitro-1,3-benzothiazol-2-yl)urea [1] [2]. Quantum chemical calculations reveal that the nitro substituent significantly lowers both the highest occupied molecular orbital energy and the lowest unoccupied molecular orbital energy, resulting in a substantially reduced energy gap of 2.83 electron volts compared to 3.64 electron volts for the unsubstituted analog [2] [3].

The electron-withdrawing nature of the nitro group creates a marked polarization throughout the benzothiazole ring system, with computational studies indicating that the nitro group is positioned out of the benzothiazole plane with a torsion angle of 7.5 degrees [4]. This slight deviation from planarity enhances electron delocalization between the nitro group and the aromatic ring, as evidenced by the shortened carbon-nitro bond length of 1.476 angstroms compared to 1.486 angstroms observed in nitrobenzene [4].

Table 1: Electronic Properties Comparison

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (D)Electrophilicity Index (ω)
N-(6-Nitro-1,3-benzothiazol-2-yl)urea-6.18-3.352.838.262.94
6-Nitro-1,3-benzothiazole (parent)-6.32-1.344.985.202.94
N-(1,3-benzothiazol-2-yl)urea (no nitro)-5.59-1.953.644.502.10
6-Methoxy-benzothiazole-urea-5.58-1.883.704.202.00
6-Chloro-benzothiazole-urea-5.60-2.103.505.802.40

The molecular electrostatic potential analysis demonstrates that the nitro group creates regions of high negative potential, making these areas susceptible to nucleophilic attack while simultaneously enhancing the compound's electrophilicity index to 2.94 [2]. The substantial dipole moment of 8.26 Debye reflects the significant charge separation induced by the nitro substituent, substantially higher than the 4.50 Debye observed in the unsubstituted urea derivative [2].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly localized on the benzothiazole moiety with 78 percent localization, while the lowest unoccupied molecular orbital is critically positioned on the nitro group with 89 percent localization [5]. This electronic distribution facilitates efficient charge transfer processes that are essential for biological activity, with the nitro group serving as the primary electron-accepting center during molecular interactions [2].

The influence of nitro group positioning extends beyond simple electronic effects to encompass orbital symmetry considerations that govern intermolecular interactions. Time-dependent density functional theory calculations indicate that the nitro-substituted derivative exhibits enhanced absorption in the ultraviolet-visible region, with a bathochromic shift attributed to the strong electron-withdrawing character of the nitro group [6]. This electronic perturbation creates favorable conditions for π-π stacking interactions with aromatic amino acids in target proteins, contributing significantly to binding affinity and molecular recognition processes [7].

Steric Influences of Benzothiazole Ring Modifications

Steric effects arising from benzothiazole ring modifications play a crucial role in determining the three-dimensional conformation and subsequent biological activity of N-(6-Nitro-1,3-benzothiazol-2-yl)urea derivatives [8] [7]. The position and size of substituents on the benzothiazole ring create distinct steric environments that influence molecular flexibility, protein-binding interactions, and overall pharmacological properties.

Table 2: Steric Influences of Benzothiazole Ring Modifications

Substitution PositionSteric Parameter (ų)Dihedral Angle (°)Relative Activity (%)Binding Affinity (μM)
6-Position (Nitro)32.07.5100.00.14
6-Position (tert-Butyl)76.215.278.40.18
6-Position (Isopropyl)45.68.377.40.19
6-Position (Methyl)24.12.145.20.31
6-Position (Fluoro)14.71.888.70.16
5-Position (Nitro)32.03.665.30.21
7-Position (Nitro)32.012.442.10.33

The steric parameter analysis reveals that bulkier substituents at the 6-position create increasingly larger molecular volumes, with tert-butyl groups occupying 76.2 cubic angstroms compared to 32.0 cubic angstroms for the nitro group [9]. This increased bulk correlates with enhanced biological activity up to an optimal threshold, beyond which steric hindrance begins to impair target binding. The 6-tert-butyl and 6-isopropyl derivatives demonstrate 78.4 percent and 77.4 percent relative activity respectively, indicating that moderate steric bulk can be accommodated without significant loss of potency [9].

Dihedral angle measurements provide critical insights into conformational flexibility and molecular strain induced by different substituents. The 6-nitro derivative maintains a relatively modest dihedral angle of 7.5 degrees, allowing for favorable electronic delocalization while preserving acceptable steric interactions [4]. In contrast, the 6-tert-butyl derivative exhibits a significantly larger dihedral angle of 15.2 degrees, reflecting increased steric strain that begins to compromise optimal molecular geometry [9].

Position-dependent steric effects demonstrate the importance of substitution patterns in determining biological activity. Moving the nitro group from the 6-position to the 5-position reduces the dihedral angle to 3.6 degrees but simultaneously decreases relative activity to 65.3 percent [10]. This observation suggests that while the 5-position allows for better planarity, it does not provide the optimal electronic environment for biological activity. The 7-position nitro derivative shows the most pronounced conformational distortion with a dihedral angle of 12.4 degrees and correspondingly reduced activity of 42.1 percent [10].

The steric influence extends to the urea moiety interaction with the benzothiazole ring system. Due to the presence of the bulky 1,3-benzothiazol-2-yl group at one nitrogen of the urea bridge, activity is enhanced by the reduction of steric hindrance in the order ortho greater than meta greater than para substitution patterns [8]. This observation emphasizes the critical importance of spatial arrangement in optimizing intermolecular interactions with biological targets.

Molecular dynamics simulations reveal that steric effects influence not only static molecular geometry but also dynamic conformational behavior. Compounds with optimal steric profiles maintain conformational stability while preserving sufficient flexibility for induced-fit binding mechanisms. The interplay between steric bulk and electronic effects creates a delicate balance that must be carefully optimized to achieve maximum biological activity [7].

Thiourea versus Urea Functional Group Comparative Analysis

The comparative analysis between thiourea and urea functional groups in benzothiazole derivatives reveals fundamental differences in electronic structure, hydrogen bonding capabilities, and biological activity profiles [11] [12]. These structural modifications significantly impact molecular properties and therapeutic potential, making this comparison essential for understanding structure-activity relationships.

Table 3: Thiourea versus Urea Functional Group Comparative Analysis

PropertyUrea DerivativeThiourea DerivativeDifference (%)
Bond Length C=O/C=S (Å)1.241.6533.1
Bond Angle N-C-N (°)115.2118.73.0
Hydrogen Bond Strength (kcal/mol)12.88.3-35.2
Lipophilicity (LogP)2.13.252.4
Biological Activity (IC₅₀ μM)0.140.2257.1
Metabolic Stability (t₁/₂ min)4538-15.6
Water Solubility (mg/mL)2.81.2-57.1
Protein Binding (%)85928.2

The fundamental structural difference between urea and thiourea groups lies in the replacement of oxygen with sulfur, resulting in a 33.1 percent increase in bond length from 1.24 angstroms for the carbon-oxygen double bond to 1.65 angstroms for the carbon-sulfur double bond [13]. This geometric change influences the entire molecular architecture, affecting both electronic distribution and steric interactions throughout the molecule.

Table 4: Molecular Orbital Analysis of N-(6-Nitro-1,3-benzothiazol-2-yl)urea

Molecular OrbitalEnergy (eV)Localization (%)Electron DensityContribution to Activity
HOMO (benzothiazole)-6.18780.52High
HOMO-1 (urea)-7.25650.41Medium
HOMO-2 (aromatic π)-8.14820.67Low
LUMO (nitro π*)-3.35890.73Critical
LUMO+1 (benzothiazole π*)-1.98710.48Medium
LUMO+2 (urea π*)-0.87580.31Low

Hydrogen bonding analysis reveals that urea derivatives form significantly stronger hydrogen bonds with a binding strength of 12.8 kilocalories per mole compared to 8.3 kilocalories per mole for thiourea derivatives, representing a 35.2 percent reduction in hydrogen bonding capability [13]. This difference profoundly impacts molecular recognition processes and binding affinity to biological targets. The superior hydrogen bonding of urea groups enhances intramolecular hydrogen bonding interactions, which contribute to overall geometrical stability and planarity of the molecular structure [13].

Lipophilicity measurements demonstrate that thiourea derivatives exhibit significantly higher lipophilicity with a logarithmic partition coefficient of 3.2 compared to 2.1 for urea derivatives, representing a 52.4 percent increase [12]. This enhanced lipophilicity facilitates membrane permeation and cellular uptake but simultaneously reduces water solubility by 57.1 percent, from 2.8 milligrams per milliliter to 1.2 milligrams per milliliter [12]. The increased lipophilicity also correlates with higher protein binding percentages, rising from 85 percent for urea derivatives to 92 percent for thiourea analogs [12].

Biological activity comparisons reveal that urea derivatives demonstrate superior potency with an inhibitory concentration of 0.14 micromolar compared to 0.22 micromolar for thiourea derivatives, representing a 57.1 percent improvement in activity [11]. This enhanced potency correlates with the stronger hydrogen bonding capabilities and more favorable electronic distribution of the urea functional group. The superior activity of urea derivatives also extends to selectivity profiles and therapeutic indices, making them more attractive candidates for drug development [11].

Metabolic stability studies indicate that urea derivatives exhibit superior stability with a half-life of 45 minutes compared to 38 minutes for thiourea derivatives, representing a 15.6 percent improvement [12]. This enhanced stability contributes to improved pharmacokinetic profiles and prolonged duration of action. The superior metabolic stability of urea derivatives may be attributed to reduced susceptibility to enzymatic degradation and lower reactivity toward cellular nucleophiles [12].

Electronic structure analysis using density functional theory calculations reveals distinct differences in frontier molecular orbital energies and electron distribution patterns between urea and thiourea derivatives [13]. The thiourea derivatives show enhanced electron delocalization within the molecule, leading to improved ease of electron movement and potentially enhanced charge transfer capabilities. However, this electronic redistribution does not translate to improved biological activity, suggesting that hydrogen bonding and geometric factors play more dominant roles in determining therapeutic efficacy [13].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.01606124 g/mol

Monoisotopic Mass

238.01606124 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types